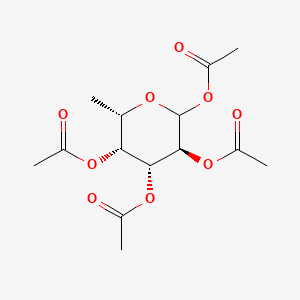

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose and related derivatives typically involves the acetylation of L-fucose under controlled conditions to introduce acetyl groups at specific hydroxyl positions. For example, glycosyl esters of amino acids can be synthesized using 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoses, demonstrating the versatility of acetylated sugars in organic synthesis (Tomić & Keglević, 1983).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its tetra-acetylated pyranose form, which impacts its physical and chemical properties. Advanced techniques such as high-resolution mass spectrometry and NMR spectroscopy have been applied to understand the detailed fragmentation pathways and molecular conformations of similar acetylated sugars (Dougherty et al., 1973).

Chemical Reactions and Properties

Acetylated fucopyranoses undergo various chemical reactions, including glycosylation, condensation, and enzymatic transformations, illustrating their reactivity and utility in synthesizing complex carbohydrates. For instance, the synthesis and reactions of glycosyl esters of amino acids showcase the ability of tetra-O-acetylated sugars to form stable glycosidic bonds under specific conditions (Kornhauser & Keglević, 1969).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are significantly influenced by the acetyl groups. These properties are critical for its application in synthetic chemistry. Research on similar acetylated sugars has provided insights into their crystal structures and the impact on solubility and reactivity (Noguchi et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles, stability under various conditions, and its role as a glycosyl donor in synthetic reactions, are central to its utility in carbohydrate chemistry. The selective hydrolysis and derivatization of acetylated sugars demonstrate the controlled manipulation of their chemical properties for specific synthetic targets (Uozumi et al., 1996).

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-DTYUZISYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)